molecular formula C5H11ClN4O B13452579 3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride

3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride

Cat. No.: B13452579
M. Wt: 178.62 g/mol
InChI Key: WGIDRDYUMLWTCJ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where an amine, formaldehyde, and a compound containing a reactive hydrogen atom are condensed to form the aminomethyl group . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of aminomethyl-substituted compounds.

Scientific Research Applications

3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The triazole ring may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other aminomethyl-substituted compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C5H11ClN4O

Molecular Weight

178.62 g/mol

IUPAC Name

5-(aminomethyl)-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride

InChI

InChI=1S/C5H10N4O.ClH/c1-8-4(3-6)7-9(2)5(8)10;/h3,6H2,1-2H3;1H

InChI Key

WGIDRDYUMLWTCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)C)CN.Cl

Origin of Product

United States

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